![molecular formula C8H4ClNO2 B12883723 4-Chlorobenzo[d]oxazole-2-carbaldehyde](/img/structure/B12883723.png)
4-Chlorobenzo[d]oxazole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chlorobenzo[d]oxazole-2-carbaldehyde is a chemical compound with the molecular formula C8H4ClNO2 It is a derivative of benzo[d]oxazole, featuring a chlorine atom at the 4-position and an aldehyde group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzo[d]oxazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-aminophenol with formic acid or formamide, followed by oxidation to introduce the aldehyde group. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
化学反应分析
Types of Reactions
4-Chlorobenzo[d]oxazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced products.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-chlorobenzo[d]oxazole-2-carboxylic acid, while reduction may produce 4-chlorobenzo[d]oxazole-2-methanol.
科学研究应用
4-Chlorobenzo[d]oxazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Chlorobenzo[d]oxazole-2-carbaldehyde involves its interaction with molecular targets and pathways within biological systems. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This reactivity underlies its potential biological activities and therapeutic applications.
相似化合物的比较
4-Chlorobenzo[d]oxazole-2-carbaldehyde can be compared with other benzo[d]oxazole derivatives, such as:
Benzo[d]oxazole-2-carbaldehyde: Lacks the chlorine atom, resulting in different reactivity and properties.
4-Methylbenzo[d]oxazole-2-carbaldehyde: Features a methyl group instead of chlorine, affecting its chemical behavior and applications.
4-Nitrobenzo[d]oxazole-2-carbaldehyde: Contains a nitro group, which significantly alters its electronic properties and reactivity.
The presence of the chlorine atom in this compound imparts unique characteristics, such as increased electrophilicity and potential for specific interactions with biological targets.
属性
分子式 |
C8H4ClNO2 |
|---|---|
分子量 |
181.57 g/mol |
IUPAC 名称 |
4-chloro-1,3-benzoxazole-2-carbaldehyde |
InChI |
InChI=1S/C8H4ClNO2/c9-5-2-1-3-6-8(5)10-7(4-11)12-6/h1-4H |
InChI 键 |
YLLSFZPHLJLOGG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)Cl)N=C(O2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,4-Dichlorophenyl)-2-hydroxy-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B12883647.png)

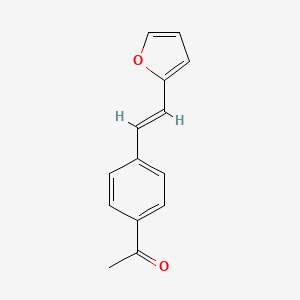
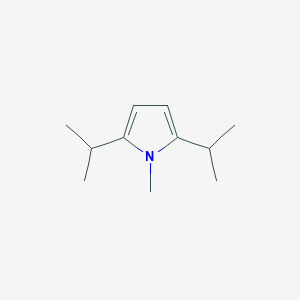
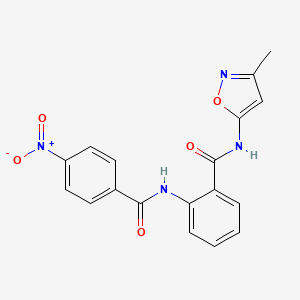

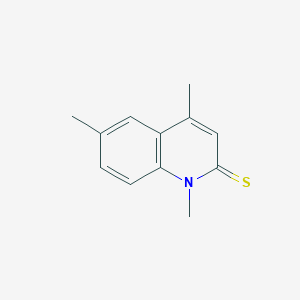
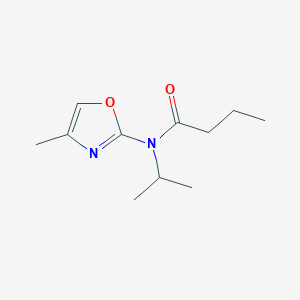
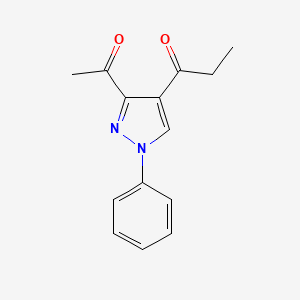
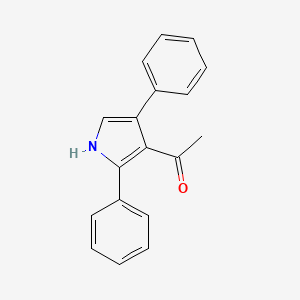


![2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one](/img/structure/B12883703.png)
![4-[2-(Chloromethyl)-1,3-oxazol-5-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12883707.png)
